molecular formula C12H14N4O B7440957 N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide

N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide

Cat. No.: B7440957
M. Wt: 230.27 g/mol
InChI Key: ZNFRVIMVHNBDRU-UHFFFAOYSA-N
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Description

N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide typically involves the reaction of 2-aminopyridine with an appropriate bromoketone under mild and metal-free conditions. The reaction is promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, leading to the formation of the desired amide through C–C bond cleavage .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide is unique due to its specific combination of a pyrazole and pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(1-propan-2-ylpyrazol-4-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-9(2)16-8-11(7-14-16)15-12(17)10-3-5-13-6-4-10/h3-9H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFRVIMVHNBDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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